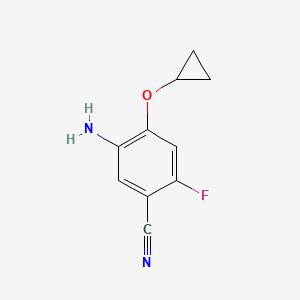

5-Amino-4-cyclopropoxy-2-fluorobenzonitrile

Description

5-Amino-4-cyclopropoxy-2-fluorobenzonitrile is a benzonitrile derivative featuring a trifunctionalized aromatic ring. Its structure includes:

- Cyclopropoxy group (-O-C₃H₅) at position 4, introducing steric and conformational constraints due to the cyclopropane ring.

- Fluorine atom at position 2, influencing electronic properties (e.g., electron-withdrawing effects).

- Nitrile group (-CN) at position 1, contributing to polarity and reactivity.

This compound’s unique substituent combination makes it relevant in medicinal chemistry, particularly as a precursor or intermediate in kinase inhibitor synthesis.

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5-amino-4-cyclopropyloxy-2-fluorobenzonitrile |

InChI |

InChI=1S/C10H9FN2O/c11-8-4-10(14-7-1-2-7)9(13)3-6(8)5-12/h3-4,7H,1-2,13H2 |

InChI Key |

XOGWKEFUFDOPDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C(=C2)F)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyclopropoxy-2-fluorobenzonitrile typically involves the reaction of 4-cyclopropoxy-2-fluorobenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high purity of the compound. The process is carefully monitored to maintain optimal reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyclopropoxy-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Amino-4-cyclopropoxy-2-fluorobenzonitrile serves as a critical building block in the synthesis of novel pharmaceutical agents. Its unique structural features enable it to act as an inhibitor for various biological targets, particularly in the context of cancer and neurodegenerative diseases. The compound's ability to interact with specific enzymes and receptors makes it a valuable candidate for drug discovery initiatives.

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of key enzymes involved in disease pathways.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in preclinical models.

Cancer Research

A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models. The compound was shown to downregulate pathways associated with cell survival and proliferation, indicating its potential for therapeutic use against various cancers, including melanoma and breast cancer .

Neurodegenerative Disease Models

In neurodegenerative disease research, this compound has been evaluated for its ability to protect neuronal cells from apoptosis induced by toxic agents. The compound exhibited neuroprotective effects in vitro, suggesting a role in therapeutic strategies for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-Amino-4-cyclopropoxy-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Amino-4-cyclopropoxy-2-fluorobenzonitrile with structurally related benzonitrile derivatives:

Key Observations:

- Cyclopropoxy vs. Ethoxy/Hydroxy : The cyclopropoxy group in the target compound provides greater steric hindrance and rigidity compared to ethoxy (flexible alkyl chain) or hydroxy (polar but smaller) groups .

- Fluorine Position: Fluorine at position 2 (target compound) vs.

- Molecular Weight : The cyclopropoxy derivative (208.20 g/mol) is heavier than hydroxy (164.12 g/mol) or ethoxy (180.18 g/mol) analogs but lighter than iodinated (262.01 g/mol) derivatives .

Biological Activity

5-Amino-4-cyclopropoxy-2-fluorobenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : Approximately 200.21 g/mol

This compound features a fluorine atom, an amino group, and a cyclopropoxy substituent, which contribute to its biological activity.

The biological activity of this compound has been primarily investigated in relation to its inhibitory effects on various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in metabolic pathways. The specific mechanisms are still under investigation, but it is believed to interact with target proteins through hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the cyclopropoxy and fluorobenzonitrile moieties can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of larger alkyl groups | Increased potency against target enzymes |

| Variation in the position of fluorine substitution | Altered binding affinity |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits moderate absorption and distribution characteristics. Key pharmacokinetic parameters include:

- Bioavailability : Moderate, with significant first-pass metabolism observed.

- Half-life : Approximately 3 hours in vivo.

- Metabolism : Primarily hepatic, with metabolites exhibiting reduced activity.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound inhibited a specific kinase with an IC value of 150 nM, showcasing its potential as a therapeutic agent for diseases related to kinase dysregulation .

- Cellular Assays : In vitro assays using cancer cell lines indicated that this compound could reduce cell proliferation by approximately 40% at concentrations of 10 µM, suggesting its potential as an anti-cancer agent .

- Comparative Analysis : When compared to other benzonitrile derivatives, this compound displayed superior selectivity and potency against its target enzyme, indicating a favorable profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.